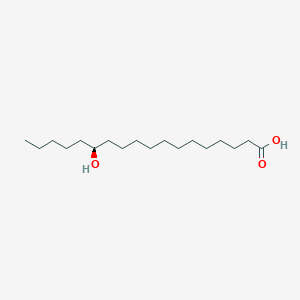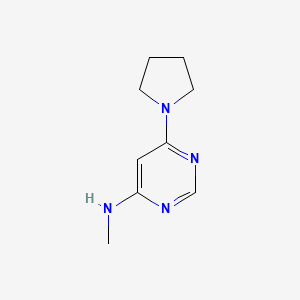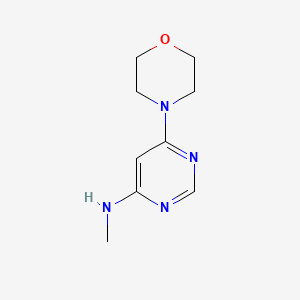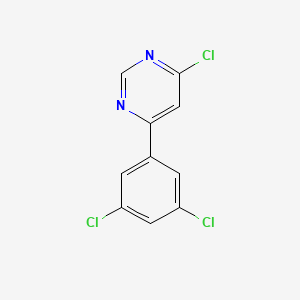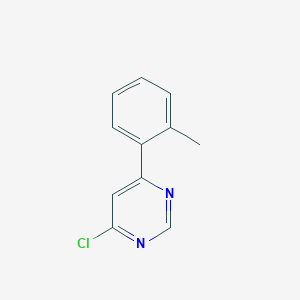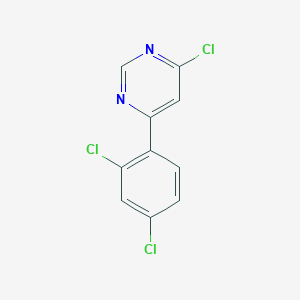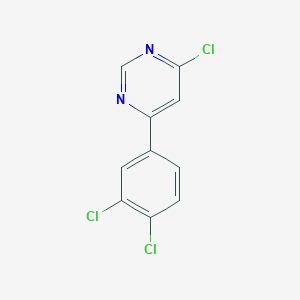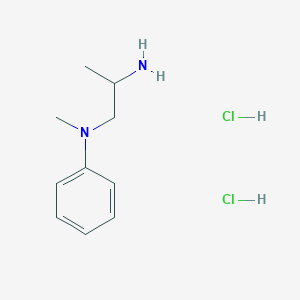
N-(2-aminopropyl)-N-methylaniline dihydrochloride
Overview
Description
“N-(2-aminopropyl)-N-methylaniline dihydrochloride” is a chemical compound. It is also known as "1,2-Propanediamine, N1-methyl-, dihydrochloride" . It is used in various applications including laboratory chemicals and the manufacture of substances .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-substituted 2,4-dioxobutanoic acid methyl esters with a mixture of an aromatic aldehyde and 1,2-diaminopropane . The bioavailability of the compound can be increased by preparing its hydrochloride via evaporation to dryness on a water bath of a solution of the corresponding base in HCl .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, 1-(2-aminopropyl)-3-hydroxy-3-pyrrolin-2-ones were synthesized by three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .
Physical And Chemical Properties Analysis
“N-(2-aminopropyl)-N-methylaniline dihydrochloride” has a molecular weight of 161.07 . It is a powder with a melting point of 175-176°C .
Scientific Research Applications
1. Fluorescent Sensor for Zn2+
A study by Burdette et al. (2003) discusses the creation of a fluorescent sensor for Zn2+, named ZP4, which is part of the Zinpyr family. This sensor, derived from a similar chemical structure as N-(2-aminopropyl)-N-methylaniline dihydrochloride, exhibits high quantum yields and is suitable for biological applications due to its visible range excitation and emission wavelengths (Burdette, Frederickson, Bu, & Lippard, 2003).
2. Studies on Poly(N-methylaniline) Formation and Behavior
Planes et al. (2014) conducted spectroelectrochemical studies on the formation of poly(N-methylaniline), which is structurally related to N-(2-aminopropyl)-N-methylaniline dihydrochloride. The research provides insights into the structural changes during the redox switching of this polymer and its degradation products (Planes, Rodríguez, Miras, Pastor, & Barbero, 2014).
3. Application in Choline and Acetylcholine Detection
He et al. (2014) explored the use of platinum nanoparticles in the scaffold of bovine serum albumin for detecting choline and acetylcholine. The study utilized compounds including N-ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt, which shares a similar molecular structure with N-(2-aminopropyl)-N-methylaniline dihydrochloride, demonstrating its potential in sensor applications (He, Wu, Deng, Liu, Lin, Xia, & Chen, 2014).
4. Synthesis of Antitumor Agents
Zang Jia-liang et al. (2009) mentioned the synthesis of dasatinib, an antitumor agent, from 2-chloro-6-methylaniline, a compound related in structure to N-(2-aminopropyl)-N-methylaniline dihydrochloride. This highlights its role in the synthesis of significant pharmaceutical compounds (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
5. Development of Molecular Machines
Biagini et al. (2020) discussed the use of N-methylanilines, similar to N-(2-aminopropyl)-N-methylaniline dihydrochloride, in the development of molecular machines. The study focused on controlling the release rate of a chemical fuel for these machines, indicating its potential in nanotechnology applications (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).
Mechanism of Action
Target of Action
N-(2-aminopropyl)-N-methylaniline dihydrochloride, also known as Hydroxyamphetamine, primarily targets the norepinephrine (NE) and dopamine (DA) transporters . It is an indirect sympathomimetic agent that causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .
Mode of Action
The compound interacts with its targets by inhibiting the serotonin (5-HT) transporter (SERT) and norepinephrine transporter (NET) , also inducing 5-HT and NE release . This interaction results in changes such as dilation of the eye pupil before a diagnostic test .
Biochemical Pathways
The affected biochemical pathways involve the serotonin and norepinephrine neurotransmitter systems . The compound’s action inhibits adenylate cyclase activity and activates a phosphatidylinositol-calcium second messenger system that regulates the release of Ca (2+) ions from intracellular stores . It plays a role in the regulation of 5-hydroxytryptamine release and in the regulation of dopamine and 5-hydroxytryptamine metabolism .
Pharmacokinetics
The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties primarily impact its local bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the dilation of the eye pupil for diagnostic purposes . It also induces psychostimulation and euphoria mediated predominantly by norepinephrine (NE) and dopamine (DA) transporter (NET and DAT) inhibition and transporter-mediated release of NE and DA .
Safety and Hazards
The safety data sheet for a similar compound, “N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide”, indicates that it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .
Future Directions
The future directions for “N-(2-aminopropyl)-N-methylaniline dihydrochloride” and similar compounds are vast. They are used in various applications including laboratory chemicals and the manufacture of substances . They are also being studied for their potential use in pharmaceutical research and development .
properties
IUPAC Name |
1-N-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9(11)8-12(2)10-6-4-3-5-7-10;;/h3-7,9H,8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCZTDZMPXQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=CC=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminopropyl)-N-methylaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)
